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molecular formula C12H10ClNO2S B1419809 Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 842137-54-6

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

Cat. No. B1419809
M. Wt: 267.73 g/mol
InChI Key: HSIQBQCTBQYWJZ-UHFFFAOYSA-N
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Patent
US07365225B2

Procedure details

An aqueous solution of HCl (6N, 200 mL) was added to methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate (20.0 g, 0.075 mol) and refluxed overnight. The reaction mixture was allowed to cool to ambient temperatures and the solid was filtered and then dried in vacuo at 40° C. to give the title compound (15.0 g, 75%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[N:4]=[C:5]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][CH:9]=2)[S:6][CH:7]=1>Cl>[Cl:1][CH2:2][C:3]1[N:4]=[C:5]([C:8]2[CH:9]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[CH:16][CH:17]=2)[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClCC=1N=C(SC1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperatures
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(SC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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